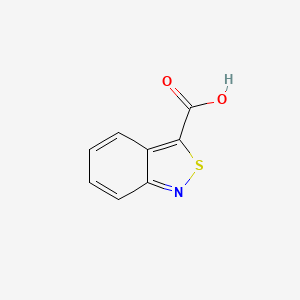

2,1-Benzisothiazole-3-carboxylic acid

Description

2,1-Benzisothiazole-3-carboxylic acid (CAS: 40991-34-2) is a heterocyclic compound featuring a fused benzene ring and an isothiazole ring, with a carboxylic acid group at the 3-position. Its molecular formula is C₈H₅NO₂S, and it is synthesized via the reaction of o-ethylaniline with thionyl chloride, followed by hydrolysis, yielding the compound at 30% efficiency . This compound is notable for its reactive sites, enabling functionalization for pharmaceutical and material science applications. Synonyms include 1,2-Benzisothiazole-3-carboxylic acid and Benzo[d]isothiazole-3-carboxylic acid .

Propriétés

IUPAC Name |

2,1-benzothiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSZCXJYVNFLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(SN=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482207 | |

| Record name | 2,1-Benzisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34250-66-3 | |

| Record name | 2,1-Benzisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1-benzothiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

One-Stage Synthesis from o-Ethylaniline Derivatives Using Thionyl Chloride

A notable method involves the reaction of functionally substituted o-toluidines with thionyl chloride to yield 2,1-benzisothiazole-3-carboxylic acid in a one-stage process. This approach was detailed in a 1973 study focusing on the chemistry of 2,1-benzisothiazoles.

- Key Reaction : Heating o-ethyl aniline derivatives with thionyl chloride leads to the formation of 3-methyl-2,1-benzisothiazole intermediates.

- Outcome : The methyl group undergoes rapid chlorination, and subsequent hydrolysis produces this compound.

- Yield : Approximately 30% yield was reported for this method.

- Limitations : More heavily substituted o-alkylanilines tend to form N-sulphinylamines or tars rather than the desired benzisothiazole derivatives, limiting substrate scope.

This method is summarized in Table 1.

| Step | Reagents/Conditions | Product/Outcome | Yield |

|---|---|---|---|

| Reaction of o-ethyl aniline with thionyl chloride | Heating with SOCl₂ | 3-methyl-2,1-benzisothiazole intermediate | Intermediate |

| Chlorination and hydrolysis | Chlorination at methyl group, hydrolysis | This compound | ~30% |

Synthesis via o-Chlorobenzonitrile and Sodium Hydrosulfide Route (Patent CN103130738A)

A more recent and industrially relevant method involves a multi-step synthesis starting from o-chlorobenzonitrile and anhydrous sodium hydrosulfide, followed by chlorination and purification steps.

- Step 1 : Reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide in solvents like dimethylformamide at 90–160 °C for 3–12 hours to yield o-mercaptobenzonitrile after acidification.

- Step 2 : Chlorination of o-mercaptobenzonitrile with chlorine gas in the presence of water at 0–20 °C for 4–12 hours produces a crude 1,2-benzisothiazolin-3-one product.

- Step 3 : The crude product is treated with alkali (preferably sodium hydroxide) at 40–85 °C, decolorized with activated carbon, acidified to pH 2–3, and isolated by filtration and drying to obtain the pure this compound.

Advantages : This method significantly reduces process steps and environmental pollution compared to traditional routes, offers high yield, and is operationally simple.

Table 2 summarizes the reaction parameters and conditions.

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| 1 | o-Chlorobenzonitrile + NaSH in DMF | 90–160 (prefer 90–120) | 3–12 (prefer 6–9) | Acidify to pH 2–3 with HCl |

| 2 | o-Mercaptobenzonitrile + Cl₂ + H₂O | 0–20 (prefer 5–15) | 4–12 (prefer 6–9) | Intensified crystallization |

| 3 | Crude product + NaOH + activated carbon + HCl | 40–85 (prefer 60–75) | 30 min stirring + 30 min decolorizing | pH adjusted to 2–3, filtration, drying |

Cyclization of 2-(Alkylthio)benzaldehyde Oximes and 2-(Alkylthio)benzonitriles (Patent EP0702008A2)

Another industrially viable approach involves cyclization reactions starting from 2-(alkylthio)benzaldehyde oximes or 2-(alkylthio)benzonitriles.

- Embodiment I : 2-(Alkylthio)benzaldehydes are converted to their oximes using hydroxylamine in a water-insoluble organic solvent. These oximes are then cyclized by treatment with a halogenating agent to form 1,2-benzisothiazol-3-ones.

- Embodiment II : 2-(Alkylthio)benzonitriles, obtained by reacting 2-halobenzonitriles with alkanethiols in the presence of a base, are cyclized with halogenating agents in the presence of water to yield 1,2-benzisothiazol-3-ones.

- Significance : This method avoids costly and unstable intermediates such as 2-(methylthio)benzoyl chloride and hazardous reagents like periodic acid, enabling a simpler and safer industrial-scale synthesis.

Table 3 outlines the key steps.

| Embodiment | Starting Material | Key Reagents | Reaction Type | Outcome |

|---|---|---|---|---|

| I | 2-(Alkylthio)benzaldehyde | Hydroxylamine, halogenating agent | Oxime formation and cyclization | 1,2-Benzisothiazol-3-one |

| II | 2-(Alkylthio)benzonitrile | Halogenating agent, water | Cyclization | 1,2-Benzisothiazol-3-one |

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: 2,1-Benzisothiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzisothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of Lipases

One of the prominent applications of 2,1-benzisothiazole-3-carboxylic acid derivatives is their role as inhibitors of hepatic lipase and endothelial lipase. These enzymes are crucial in lipid metabolism and have been implicated in conditions such as hyperlipidemia and atherosclerosis. A study highlighted the effectiveness of benzisothiazole-3(2H)-one compounds in inhibiting these lipases, which can lead to increased levels of high-density lipoprotein (HDL) cholesterol, thereby providing a therapeutic approach to managing cholesterol levels and related diseases .

Pharmaceutical Formulations

The compound has been incorporated into pharmaceutical compositions aimed at treating hypercholesterolemia. These formulations utilize the unique properties of the benzisothiazole structure to enhance bioavailability and efficacy against lipid-related disorders .

Agricultural Applications

Induction of Systemic Acquired Resistance (SAR)

Research has demonstrated that this compound can induce systemic acquired resistance in plants. For instance, studies on Arabidopsis showed that treatment with this compound led to the expression of defense-related genes and enhanced resistance against various pathogens such as Pseudomonas syringae and Hyaloperonospora arabidopsidis. This mechanism is believed to operate through the salicylic acid signaling pathway, indicating its potential as a biopesticide or plant growth regulator .

Material Science

Biodegradable Polymers

The incorporation of this compound into biodegradable polymer matrices has been explored for developing sustainable materials. These polymers can be utilized in medical implants due to their biocompatibility and controlled degradation rates, which are essential for temporary implants that support healing without toxic effects .

Case Studies

Mécanisme D'action

The mechanism of action of 2,1-benzisothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a range of biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can modulate signaling pathways, resulting in anti-inflammatory or anticancer activities .

Comparaison Avec Des Composés Similaires

1,3-Dihydro-3-oxo-2,1-benzisoxazole-4-carboxylic Acid

- Structure : Benzisoxazole core (oxygen in place of sulfur) with a ketone and carboxylic acid group.

- Key Differences :

4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic Acid

- Structure : Benzothiazine core (larger 7-membered ring) with methyl and dioxo groups.

- Key Differences: Ring Size: The expanded ring enhances conformational flexibility, influencing binding to biological targets. Anti-inflammatory Activity: In preclinical studies, this compound showed significant anti-inflammatory effects, outperforming Lornoxicam (p ≤ 0.05) but less potent than Diclofenac .

- Synthesis : High-yield preparative methods (>80% purity) via alkaline hydrolysis of ester precursors .

2,1-Benzisoxazole-3-carboxylic Acid, 4,5,6,7-tetrahydro-

Activité Biologique

2,1-Benzisothiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiplasmodial, and anti-dengue activities, along with synthesis methods and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzene ring fused to a thiazole ring with a carboxylic acid functional group at the 3-position.

1. Antimicrobial Activity

Research has demonstrated that derivatives of 2,1-benzisothiazole exhibit significant antimicrobial properties. A study reported the synthesis of various substituted benzisothiazoles and their evaluation against different bacterial strains. The results indicated that several compounds showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(2-Chlorophenyl)benzisothiazole | Staphylococcus aureus | 12 |

| 2-(4-Methylphenyl)benzisothiazole | Escherichia coli | 15 |

| 2-(3-Nitrophenyl)benzisothiazole | Pseudomonas aeruginosa | 10 |

These findings suggest that modifications to the benzisothiazole core can enhance its antimicrobial efficacy .

2. Antiplasmodial Activity

In vitro studies have shown that certain derivatives of benzisothiazoles possess antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments. One study evaluated a series of compounds derived from this compound and found that lipophilicity played a crucial role in their activity.

| Compound | IC50 (µM) | Log P |

|---|---|---|

| Benzisothiazole derivative A | 12 | 3.5 |

| Benzisothiazole derivative B | 16 | 3.8 |

| Benzisothiazole derivative C | >60 | <3 |

The results indicated that compounds with higher log P values exhibited lower IC50 values, suggesting a correlation between lipophilicity and antiplasmodial activity .

3. Anti-Dengue Activity

Recent studies have highlighted the potential of benzisothiazoles as inhibitors of dengue virus protease. A series of N-substituted benzisothiazol-3(2H)-ones were synthesized and tested for their inhibitory effects on the dengue virus serotype-2 NS2B/NS3 protease.

| Compound | IC50 (µM) |

|---|---|

| BIT A (N-phenyl) | 5.5 |

| BIT B (N-methyl) | 8.0 |

| BIT C (N-benzyl) | 6.7 |

These compounds demonstrated significant binding affinity to the protease, indicating their potential as antiviral agents .

Synthesis Methods

The synthesis of this compound typically involves several methods:

- Condensation Reactions : Utilizing carboxylic acids and thioureas or thioamides under acidic conditions.

- One-Pot Syntheses : Recent advancements have allowed for more efficient one-pot reactions that yield high purity products with minimal steps.

- Modification of Existing Compounds : Structural modifications through N-substitution have been employed to enhance biological activity.

Case Studies

Several case studies involving the application of benzisothiazoles in drug development have been documented:

- A study on the synthesis of N-substituted benzisothiazol-3(2H)-ones showed promising results against dengue protease, leading to further exploration in antiviral drug design.

- Another investigation focused on the antiplasmodial properties of modified benzisothiazoles revealed insights into optimizing lead compounds for malaria treatment.

Q & A

Q. How can regioselective functionalization be achieved for SAR studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.